(4E)-4-(biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one
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Overview
Description
4-({[1,1’-biphenyl]-4-yl}methylidene)-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one is a complex organic compound with a unique structure that includes a biphenyl group, a chloromethyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1,1’-biphenyl]-4-yl}methylidene)-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with chloromethylating agents under controlled conditions. For example, biphenyl can be reacted with paraformaldehyde and hydrogen chloride in the presence of a solvent like cyclohexane to produce chloromethyl biphenyl . This intermediate can then be further reacted with appropriate reagents to form the final oxazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Recrystallization and purification steps are crucial to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-({[1,1’-biphenyl]-4-yl}methylidene)-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted biphenyl oxazolones.
Scientific Research Applications
4-({[1,1’-biphenyl]-4-yl}methylidene)-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-({[1,1’-biphenyl]-4-yl}methylidene)-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)biphenyl: A simpler compound with similar structural features but lacking the oxazolone ring.
4-Phenylbenzyl chloride: Another related compound with a chloromethyl group attached to a biphenyl structure.
Uniqueness
4-({[1,1’-biphenyl]-4-yl}methylidene)-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to the presence of the oxazolone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(chloromethyl)-4-[(4-phenylphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-11-16-15(17(20)21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPYHLURKPXZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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